molecular formula C6H4BrClIN B14842137 2-Bromo-4-(chloromethyl)-6-iodopyridine

2-Bromo-4-(chloromethyl)-6-iodopyridine

Cat. No.: B14842137
M. Wt: 332.36 g/mol
InChI Key: TZWJEJLIXFSNKR-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(chloromethyl)-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine, chlorine, and iodine atoms at specific positions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(chloromethyl)-6-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-6-iodopyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-6-iodopyridine involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations can lead to the formation of bioactive compounds that interact with specific molecular targets and pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.

    4-Chloro-2-iodopyridine: Lacks the bromine substituent, affecting its reactivity and applications.

    2-Bromo-6-iodopyridine: Lacks the chloromethyl group, which can influence its chemical behavior.

Uniqueness: 2-Bromo-4-(chloromethyl)-6-iodopyridine is unique due to the presence of all three halogen atoms, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules.

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-6-iodopyridine

InChI

InChI=1S/C6H4BrClIN/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2

InChI Key

TZWJEJLIXFSNKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)CCl

Origin of Product

United States

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